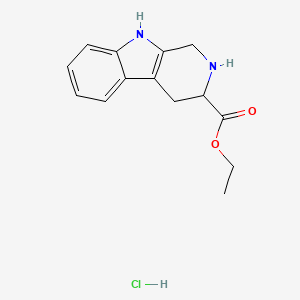
2-(三氟甲基)苯甲醛肟
描述
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzaldehyde is given by the formula C8H5F3O . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzaldehyde is a clear colorless to slightly yellow liquid . It has a molecular weight of 174.1199 and a density of 1.32 g/mL at 25 °C .科学研究应用
催化和化学反应
- 过渡金属催化:过渡金属三氟甲磺酸盐已被用于催化四氢呋喃的肟缩酮的形成,通过 C-H 官能化,涉及与苯甲醛肟的反应 (Shafi,2015)。
- 氧化过程:用金属卟啉催化苯甲醛作为氧受体的肟高效好氧氧化成羰基化合物 (Zhou 等,2010)。
- 电催化氧化:使用高氯酸钾在双相介质中氧化苯甲醛肟已采用电化学方法,优化苯甲醛的产率 (Joy 等,2017)。
医药和农化应用
- 热危害和安全:研究已经确定了与苯甲醛肟(医药和农化生产中的重要中间体)相关的热危害,强调了在生产和储存过程中适当控制温度的必要性 (Deng 等,2017)。
- 设计和合成杀螨活性:研究重点是设计和合成新型肟衍生物,包括 2-(三氟甲基)苯甲醛肟,针对红蜘蛛的杀螨活性,突出了在害虫防治中的潜在应用 (Li 等,2014)。
材料科学和合成
- 苯甲醛肟的合成:已经开发了各种苯甲醛肟合成方法,包括三氯化铁催化,它提供了高产率和效率 (张红平,2012)。
- 铜催化合成:2-(3-芳基丙炔酰基)苯甲醛的铜催化级联三氟甲基化/环化可直接获得结构多样的三氟甲基化萘醌,展示了先进的合成技术 (Zhang 等,2017)。
安全和危害分析
- 安全和缓解考虑:已经研究了苯甲醛肟的安全缓解参数,强调了热分解过程中燃烧和爆炸的高风险,这对于在工业环境中处理和储存至关重要 (Deng 等,2017)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
属性
IUPAC Name |
(NE)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZLIAANNYDSOB-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425940 | |
| Record name | 2-(trifluoromethyl)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzaldehyde oxime | |
CAS RN |
74467-00-8 | |
| Record name | 2-(trifluoromethyl)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


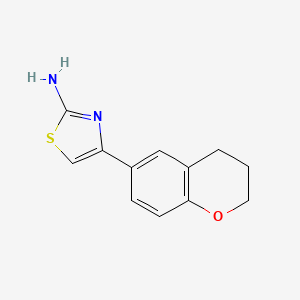
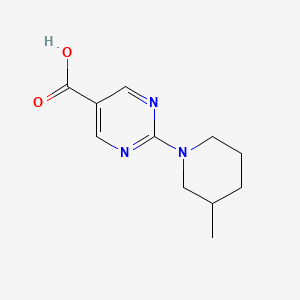
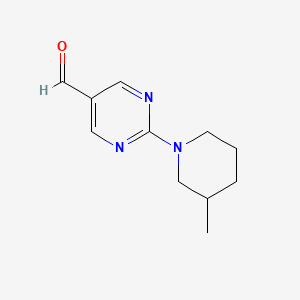

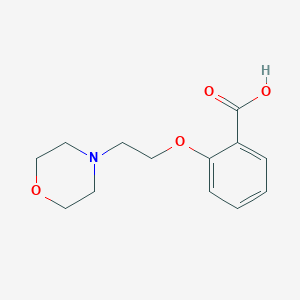
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)
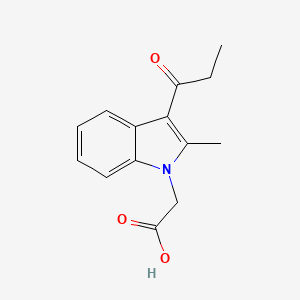
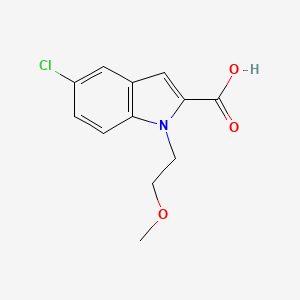
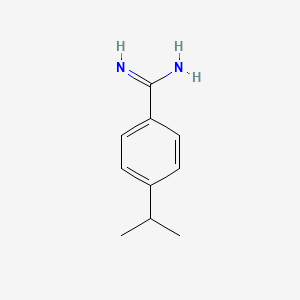
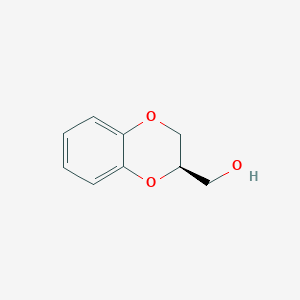
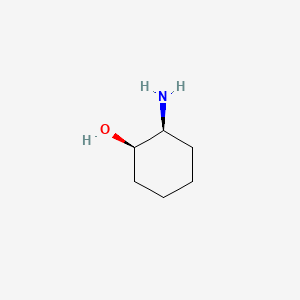
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
